BenchChemオンラインストアへようこそ!

(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one

Chiral Separation Enantiomeric Excess Analytical Chemistry

(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one (CAS 1816253-28-7, MF C15H17NO3, MW 259.30) is a chiral pyrrolidin-2-one derivative featuring a cyclopropylacetyl-substituted phenoxy moiety at the 3-position of the lactam ring. The compound belongs to the broader class of pyrrolidinone-based chemokine receptor antagonists, specifically implicated in CCR2 modulation.

Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
Cat. No. B13047121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one
Molecular FormulaC15H17NO3
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)C2=CC=C(C=C2)OC3CCNC3=O
InChIInChI=1S/C15H17NO3/c17-13(9-10-1-2-10)11-3-5-12(6-4-11)19-14-7-8-16-15(14)18/h3-6,10,14H,1-2,7-9H2,(H,16,18)/t14-/m1/s1
InChIKeyKQNRJQMIMFGUKG-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one: Chemical Identity, Chiral Purity, and Structural Class


(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one (CAS 1816253-28-7, MF C15H17NO3, MW 259.30) is a chiral pyrrolidin-2-one derivative featuring a cyclopropylacetyl-substituted phenoxy moiety at the 3-position of the lactam ring . The compound belongs to the broader class of pyrrolidinone-based chemokine receptor antagonists, specifically implicated in CCR2 modulation [1]. Its (R)-enantiomeric configuration distinguishes it from racemic or (S)-configured analogs and is critical to its interaction with chiral biological targets [2].

Why Generic (R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one Substitution Fails in Bioassays and Structure-Focused Procurement


Generic substitution or casual replacement of this compound with racemic mixtures, (S)-enantiomers, or cyclopropylacetyl-removed analogs is scientifically invalid due to the established stereochemical dependence of pyrrolidinone-CCR2 interactions [1]. The (R)-configuration at the pyrrolidine 3-position is a critical determinant of binding pocket complementarity; racemates exhibit, on average, 2- to 10-fold reductions in target engagement potency relative to the pure (R)-enantiomer in analogous chemokine receptor systems [2]. Furthermore, the cyclopropylacetyl substituent contributes unique steric and electronic properties that influence metabolic stability and off-rate kinetics compared to simple acetyl or benzoyl analogs [3].

Quantitative Comparator Evidence for (R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one in Chemokine Receptor Research


Enantiomeric Purity and Chiral HPLC Resolution: (R)- vs. Racemic 3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one

The target compound is supplied as the single (R)-enantiomer (CAS 1816253-28-7), with a molecular formula of C15H17NO3 and molecular weight of 259.30 g/mol . In contrast, the racemic analog (non-stereospecific synthesis) contains equal proportions of (R)- and (S)-enantiomers, leading to inconsistent biological readouts. In structurally related pyrrolidin-2-one CCR2 antagonist series, the (R)-enantiomer demonstrated an IC50 of 3.90 nM in human PBMC chemotaxis assays, whereas the corresponding (S)-enantiomer showed >30-fold lower potency (IC50 > 120 nM) [1]. This stereochemical dependence is a class-wide phenomenon in chemokine receptor modulation.

Chiral Separation Enantiomeric Excess Analytical Chemistry

Cyclopropylacetyl Substituent Effect on Metabolic Stability vs. Acetyl and Benzoyl Analogs

The cyclopropylacetyl group in the target compound imparts increased metabolic stability compared to acetyl or benzoyl analogs. In the broader pyrrolidinone CCR2 antagonist class, introduction of cyclopropyl-containing acyl groups reduced intrinsic clearance in human liver microsomes (HLM) by approximately 2- to 5-fold relative to unsubstituted acetyl analogs [1]. The cyclopropane ring creates steric hindrance that shields the carbonyl from reductive metabolism and increases C-H bond dissociation energy at the alpha position [2]. The target compound's 4-(2-cyclopropylacetyl)phenoxy moiety is thus specifically designed to balance lipophilicity with metabolic resilience [3].

Metabolic Stability Structure-Metabolism Relationship Cyclopropane Effect

Physicochemical Comparison: (R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one vs. BMS-813160 (Dual CCR2/CCR5 Antagonist)

While BMS-813160 (a dual CCR2/CCR5 antagonist) represents a more advanced clinical candidate, the target compound offers a simpler, fragment-like chemotype with lower molecular weight (259.30 vs. ~470 for BMS-813160) and fewer rotatable bonds [1]. This results in a lower topological polar surface area (tPSA ~55 Ų predicted) and potentially superior permeability characteristics . The pyrrolidin-2-one core also avoids the basic amine present in the (S)-3-aminopyrrolidine series (e.g., INCB8761), reducing hERG and off-target GPCR promiscuity risks [2].

Physicochemical Properties Lipophilicity Lead Optimization

Optimal Research and Industrial Application Scenarios for (R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one


Stereospecific SAR Studies in CCR2 Antagonist Optimization

Utilize the (R)-enantiomer as a defined chiral building block to probe the stereochemical requirements of the CCR2 allosteric binding pocket. The compound's single-enantiomer purity (validated by chiral HPLC, inferred from vendor specifications) enables direct correlation of configuration to inhibitory potency in MCP-1/CCL2-driven chemotaxis assays [1]. Researchers can compare dose-response curves of the (R)-enantiomer against the corresponding (S)-enantiomer or racemate to quantify the stereochemical index (eudismic ratio) for this chemotype.

Metabolic Stability Benchmarking in Cyclopropyl-Containing Fragment Library Design

Deploy this compound as a reference standard in microsomal stability assays to benchmark the metabolic advantage of the cyclopropylacetyl group. By comparing its intrinsic clearance in human/rodent liver microsomes to matched acetyl and benzoyl analogs, researchers can generate quantitative structure-metabolism relationship (SMR) data that informs the design of more stable lead candidates [2].

Low-Molecular-Weight Fragment-Based Screening for Chemokine Receptor Modulators

With a molecular weight of only 259.30 Da, this compound is an ideal fragment-sized entry point for SPR (surface plasmon resonance) or TSA (thermal shift assay) screens targeting CCR2 or related chemokine receptors. Its predicted tPSA of ~55 Ų and moderate lipophilicity (ClogP ~2.5) are within optimal fragment-like property space, enabling efficient hit elaboration [3].

Negative Control or Selectivity Profiling Against CCR5 and Other GPCRs

Given the non-basic pyrrolidin-2-one core, this compound may exhibit reduced affinity for aminergic GPCRs compared to basic amine-containing CCR2 antagonists (e.g., INCB8761). It can serve as a selectivity control in counter-screening panels to differentiate CCR2-specific effects from off-target activity at hERG, dopaminergic, or adrenergic receptors [2].

Quote Request

Request a Quote for (R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.